Decahydroquinolin-7-ol
Description
Contextual Significance of Decahydroquinoline (B1201275) Systems in Organic Chemistry
The decahydroquinoline ring system is a prominent structural motif found in a wide array of natural products, particularly in alkaloids isolated from amphibians and marine ascidians. researchgate.netnih.govnih.govacs.org These natural alkaloids, such as the lepadins and various poison frog alkaloids, often exhibit significant biological activities, which has established the decahydroquinoline core as a valuable pharmacophore. researchgate.netnih.gov
The structural complexity and stereochemical diversity of these natural products present a considerable challenge for synthetic chemists. Consequently, the pursuit of total syntheses of decahydroquinoline-based alkaloids has driven the development of novel and stereoselective synthetic methodologies. nih.gov Research in this area focuses on creating efficient ways to construct the bicyclic core with precise control over the stereochemistry at multiple chiral centers. nih.govnih.gov Furthermore, the decahydroquinoline framework serves as a versatile building block in the synthesis of new pharmaceutical and agrochemical compounds. guidechem.com Its rigid conformational structure and the ability to introduce various substituents make it an attractive scaffold for designing molecules with specific biological targets.
Overview of Research Trajectories for Decahydroquinolin-7-ol in Contemporary Chemistry
While much of the literature focuses on the broader class of decahydroquinolines or more complex derivatives, the research trajectories involving this compound can be inferred from studies on closely related structures. Current research is primarily centered on two key areas: stereoselective synthesis and detailed structural analysis.
The synthesis of specific stereoisomers of decahydroquinoline derivatives is a major focus. For instance, diastereoselective methods have been developed for related compounds like trans-endo-decahydroquinolin-4-ones through multi-component reactions. nih.gov A patent for the synthesis of 7-amino-decahydroquinoline describes a route that proceeds through a ketone intermediate, which could theoretically be reduced to afford this compound, indicating a potential synthetic pathway. google.com The commercial availability of specific isomers, such as rac-(4aR,7S,8aS)-decahydroquinolin-7-ol, as building blocks further highlights the importance of stereochemistry in the application of these compounds. enaminestore.com
Structural elucidation, particularly the determination of conformation and configuration, is another critical research avenue. Spectroscopic techniques, especially 13C Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. caribjscitech.comnih.govacs.orgcaribjscitech.com Studies on substituted decahydroquinolin-4-ols demonstrate how 13C NMR chemical shifts can be used to definitively assign the axial or equatorial position of substituents like the hydroxyl group. caribjscitech.comcaribjscitech.com This type of detailed structural analysis is fundamental for understanding structure-activity relationships in molecules incorporating the decahydroquinoline scaffold.
Scope and Objectives of the Research Outline on this compound
The objective of this article is to provide a focused and scientifically rigorous overview of this compound based on existing academic literature. The scope is strictly limited to the chemical and structural aspects of the compound. This includes its foundational properties, the significance of its core structure in organic chemistry, and the primary directions of academic inquiry. The content will detail established research findings and utilize data tables to present key information, such as the compound's fundamental properties and representative spectroscopic data used in its structural analysis.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the basic chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | nih.gov |
| Molecular Weight | 155.24 g/mol | enaminestore.com |
| CAS Number | 90949-78-3 | chemsrc.com |
| PubChem CID | 6612492 | nih.gov |
Table 2: Representative ¹³C NMR Chemical Shifts for Conformational Analysis of a Decahydroquinoline System
This table presents example ¹³C NMR chemical shift data from a study on 2-phenyl-trans-decahydroquinolin-4-ols. This data illustrates how NMR spectroscopy is used to determine the orientation of the hydroxyl group, a key research aspect for compounds like this compound. The chemical shifts distinguish between an equatorial (α-form) and an axial (β-form) hydroxyl group. caribjscitech.comcaribjscitech.com
| Carbon Atom | α-form (Equatorial -OH) δ (ppm) | β-form (Axial -OH) δ (ppm) |
| C-2 | 64.5 | 58.6 |
| C-3 | 33.7 | 39.8 |
| C-4 | 70.3 | 66.0 |
| C-4a | 61.2 | 59.9 |
| C-5 | 34.5 | 34.1 |
| C-6 | 26.5 | 25.5 |
| C-7 | 26.5 | 25.5 |
| C-8 | 36.1 | 35.8 |
| C-8a | 57.0 | 56.1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-7-ol |
InChI |
InChI=1S/C9H17NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7-11H,1-6H2 |
InChI Key |
CFYDLDXIZVAABZ-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(CC2NC1)O |
Canonical SMILES |
C1CC2CCC(CC2NC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Decahydroquinolin 7 Ol and Its Stereoisomers
Diastereoselective Synthetic Strategies for Decahydroquinolin-7-ol Derivatives
The controlled synthesis of specific diastereomers of this compound hinges on strategies that can precisely establish the relative stereochemistry of multiple chiral centers within the bicyclic ring system.
Multi-component Annulation Approaches for Decahydroquinoline (B1201275) Ring Systems
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures by combining three or more reactants in a single synthetic operation. These strategies are prized for their atom economy and ability to rapidly build molecular complexity. For the synthesis of the decahydroquinoline core, annulation approaches can be envisioned where the carbocyclic and heterocyclic rings are formed in a cascade sequence.
A hypothetical diastereoselective three-component reaction could involve an aminocyclohexenone, an aldehyde, and an activated methylene (B1212753) compound. The sequence might proceed through a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization/dehydration cascade to form a functionalized tetrahydroquinoline-2,5-dione. Subsequent reduction steps would then yield the saturated decahydroquinoline system. The diastereoselectivity in such processes is often governed by the reaction conditions and the steric and electronic nature of the substrates, which dictate the facial selectivity of the key bond-forming steps. Research into similar cascade reactions has demonstrated the potential to achieve high diastereoselectivity. researchgate.net
For example, a highly diastereoselective three-component cascade reaction between aromatic aldehydes, 3-arylisoxazol-5(4H)-ones, and 3-aminocyclohex-2-en-1-ones has been shown to produce functionalized tetrahydroquinoline-diones with high diastereoselectivity, which could serve as precursors to hydroxylated decahydroquinolines after further transformations. researchgate.net
Targeted Functionalization via Reduction Reactions
A common and effective strategy for introducing the 7-hydroxyl group with stereochemical control is the reduction of a corresponding ketone precursor, such as an octahydroquinolin-7-one. The synthesis begins with the construction of the bicyclic system containing the keto group, followed by a diastereoselective reduction.
The stereochemical outcome of the ketone reduction is influenced by several factors, including the reducing agent, solvent, temperature, and the existing stereochemistry of the ring system. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically favor axial attack on a cyclohexanone (B45756) ring, leading to the equatorial alcohol. Conversely, smaller reducing agents like sodium borohydride (B1222165) (NaBH₄) may favor equatorial attack, yielding the axial alcohol. The cis- or trans-fusion of the decahydroquinoline rings profoundly influences the steric accessibility of the ketone, thereby directing the approach of the hydride reagent.
A general approach involves the reduction of a lactam-ester to form the desired cis-decahydroquinoline (B84933) system. nih.gov For instance, a bicyclic lactam can be reduced using reagents like lithium aluminium hydride (LiAlH₄) to yield the corresponding saturated amine core. nih.gov If a ketone is present at the C-7 position, this reduction can be performed concurrently or sequentially to generate the this compound.
| Precursor Type | Reducing Agent | Key Transformation | Stereochemical Control |
| Octahydroquinolin-7-one | L-Selectride®, NaBH₄ | Ketone to Alcohol | Reagent-controlled hydride attack (axial vs. equatorial) |
| Tetrahydroquinolin-7-one | H₂, Pd/C or PtO₂ | Aromatic Ring Hydrogenation & Ketone Reduction | Substrate-controlled hydrogenation on the less hindered face |
| Bicyclic Lactam-ester | LiAlH₄ | Lactam and Ester Reduction | Forms the core saturated amine structure nih.gov |
Microbiological and Enzymatic Transformations in Decahydroquinoline Synthesis
Biocatalysis offers a powerful tool for the selective functionalization of complex molecules under mild conditions. Microbiological hydroxylation can introduce hydroxyl groups at specific, non-activated carbon positions with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.
A key study demonstrated the microbiological hydroxylation of 1-benzoyl-trans-decahydroquinoline using the fungus Sporothrix sulfurescens (ATCC 7159). nih.gov This transformation yielded a variety of hydroxylated products, showcasing the ability of microorganisms to functionalize the decahydroquinoline skeleton. While this specific study did not report hydroxylation at the C-7 position, it established the feasibility of this approach for generating diverse hydroxylated derivatives. The structure, stereochemistry, and absolute configuration of the resulting metabolites were determined through detailed chemical and spectroscopic analysis. nih.gov The success of such transformations depends critically on the choice of microorganism and the specific substrate structure.
| Microorganism | Substrate | Product Type | Significance |
| Sporothrix sulfurescens | 1-Benzoyl-trans-decahydroquinoline | Various hydroxylated decahydroquinolines nih.gov | Demonstrates feasibility of direct C-H hydroxylation on the decahydroquinoline core |
| Microascus trigonosporus | Prostenoic Acids | 18- and 19-hydroxy derivatives nih.gov | Highlights the potential for selective hydroxylation on complex cyclic systems |
Enantioselective Preparation of this compound and Related Chiral Intermediates
Producing enantiomerically pure this compound requires asymmetric synthesis methods that can differentiate between enantiotopic faces or groups, or resolve a racemic mixture.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered.
In the context of this compound synthesis, a chiral auxiliary could be attached to the nitrogen atom of a piperidine (B6355638) or quinoline (B57606) precursor. This chiral N-acyl group can then direct the diastereoselective outcome of subsequent transformations, such as a Diels-Alder reaction to form the second ring or the reduction of a ketone at the C-7 position. For example, an N-acyloxazolidinone, a well-known Evans auxiliary, could be used to control the stereochemistry of an intramolecular cyclization. The steric bulk of the auxiliary would shield one face of the molecule, forcing the reacting moieties to approach from the opposite, less hindered face, thus creating the desired stereoisomer. A new chiral auxiliary, trans-2-tritylcyclohexanol, has been successfully applied to the diastereoselective osmium-catalyzed dihydroxylation of acrylate (B77674) esters, demonstrating the power of this approach in controlling stereochemistry. soton.ac.uk
Biocatalytic Approaches for Enantiomeric Purity
Biocatalysis provides highly efficient and selective methods for obtaining enantiomerically pure compounds, including chiral alcohols. Two primary strategies are enzymatic kinetic resolution and asymmetric reduction of a prochiral ketone.
Enzymatic Kinetic Resolution (EKR): This method is used to resolve a racemic mixture of this compound. A lipase (B570770), such as Candida antarctica lipase B (CalB), is often used to selectively acylate one enantiomer of the alcohol at a faster rate than the other. nih.gov This process results in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol, which can then be separated. The efficiency of the resolution is described by the enantiomeric ratio (E-value). High E-values are indicative of excellent selectivity. nih.gov
Dynamic Kinetic Resolution (DKR): To overcome the 50% maximum theoretical yield of EKR, dynamic kinetic resolution combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. For this compound, this would involve a lipase for selective acylation and a suitable metal catalyst (e.g., a ruthenium complex) to racemize the unreacted alcohol enantiomer, allowing for a theoretical yield of up to 100% of the desired acylated product. nih.gov
| Biocatalytic Method | Enzyme Class | Substrate | Transformation | Outcome |
| Enzymatic Kinetic Resolution | Lipase (e.g., CalB) nih.gov | Racemic this compound | Enantioselective acylation | Separation of enantiomers (one as alcohol, one as ester) |
| Asymmetric Reduction | Ketoreductase (KRED) | Decahydroquinolin-7-one | Enantioselective ketone reduction | Direct synthesis of a single enantiomer of this compound |
| Dynamic Kinetic Resolution | Lipase + Metal Catalyst nih.gov | Racemic this compound | Enantioselective acylation with in-situ racemization | High yield of a single enantiomer as its ester derivative |
These advanced synthetic methodologies provide a versatile toolkit for chemists to access specific stereoisomers of this compound, enabling further investigation into the biological activities of this important class of heterocyclic compounds.
Asymmetric Catalysis in Decahydroquinoline Framework Construction
The stereocontrolled synthesis of the decahydroquinoline core is paramount in accessing specific stereoisomers of this compound. Asymmetric catalysis, utilizing chiral catalysts to induce enantioselectivity and diastereoselectivity, has emerged as a powerful tool in this endeavor. Both organocatalysis and metal-based catalysis have been successfully employed to construct the chiral decahydroquinoline framework.
One prominent approach involves the asymmetric hydrogenation of quinoline precursors. Chiral metal complexes, particularly those based on iridium and ruthenium, have demonstrated high efficacy in this transformation. For instance, chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes have been shown to be highly effective for the asymmetric hydrogenation of a variety of quinoline derivatives, yielding tetrahydroquinolines with excellent enantioselectivity. nih.gov The reaction mechanism is understood to proceed through a stepwise transfer of a proton and a hydride ion from the catalyst to the quinoline substrate. nih.gov Similarly, iridium complexes with chiral spiro aminophosphine (B1255530) ligands have been developed for the highly enantioselective hydrogenation of quinolines. researchgate.net
Organocatalysis offers a metal-free alternative for the asymmetric construction of decahydroquinolines. A notable example is the use of chiral secondary amine catalysts, such as those derived from proline, to catalyze tandem reactions that form the bicyclic system with high stereocontrol. acs.orgdatapdf.com For example, a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction can lead to the formation of enantiopure cis-decahydroquinolines. acs.org
The table below summarizes key findings in the asymmetric catalytic synthesis of decahydroquinoline derivatives, highlighting the catalyst, substrate scope, and stereochemical outcomes.
| Catalyst/Method | Substrate Type | Key Stereochemical Outcome | Reference |
| Chiral Ru(II)-diamine complexes | Quinolines | High enantioselectivity in ionic liquids | nih.gov |
| Chiral Ir-SpiroPAP catalyst | 4-substituted 3-ethoxycarbonylquinolines | High yields and excellent enantioselectivity (up to 99% ee) | nih.gov |
| Chiral Pincer Manganese Catalyst | Quinolines | High yields and enantioselectivities (up to 97% ee) | thieme-connect.de |
| Organocatalysis (Proline-derived) | Acyclic precursors | Enantiopure cis-decahydroquinolines | acs.org |
| Adam's catalyst (PtO2) followed by Rh/C | Auxiliary-substituted quinolines | High diastereoselectivity and enantiomeric excess (up to 99%) | thieme-connect.com |
Derivatization and Functional Group Interconversion Strategies of this compound
Once the this compound core is synthesized, further derivatization and interconversion of its functional groups can provide access to a diverse range of analogues with potentially unique properties. The hydroxyl group at the 7-position is a prime site for such modifications.
Standard transformations of the secondary alcohol at C-7 can be readily envisaged. Oxidation under controlled conditions would yield the corresponding ketone, decahydroquinolin-7-one. Conversely, the stereochemistry of the hydroxyl group could potentially be inverted through an oxidation-reduction sequence or via a Mitsunobu reaction.
Esterification and etherification of the 7-hydroxyl group are common derivatization strategies. Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding esters. Ether formation can be achieved, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
The secondary amine within the decahydroquinoline ring also presents opportunities for functionalization. N-alkylation, N-acylation, and N-sulfonylation are all feasible transformations that can modulate the steric and electronic properties of the molecule. For instance, in the total synthesis of decahydroquinoline alkaloids, the nitrogen is often protected as a carbamate, which can be removed and replaced with other functional groups. mdpi.com
Furthermore, other functional groups that may be present on the decahydroquinoline skeleton, introduced during the synthesis, can be manipulated. For example, ester groups have been converted to n-propyl residues, demonstrating the feasibility of modifying substituents on the carbocyclic part of the molecule. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize environmental impact. Key areas of focus include the use of sustainable solvents and catalysts, maximizing atom economy, and employing biocatalysis.
The choice of solvent is a critical factor in the environmental footprint of a synthesis. Efforts have been made to replace traditional volatile organic compounds with more environmentally benign alternatives. For the synthesis of related quinoline derivatives, the use of water or room-temperature ionic liquids (RTILs) has been explored. nih.gov These solvents can offer advantages in terms of reduced toxicity, flammability, and ease of recycling.
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another central tenet of green chemistry. nih.govjk-sci.com Synthetic routes that proceed via addition or cycloaddition reactions are inherently more atom-economical than those relying on substitution or elimination reactions, which generate stoichiometric byproducts. Catalytic approaches, especially those that operate at low catalyst loadings, also contribute to higher atom economy and reduce waste.
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly sustainable approach to synthesis. nih.govmdpi.comillinois.edu Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and exhibit high levels of stereoselectivity. While specific biocatalytic methods for this compound are not yet widely reported, the potential for using enzymes such as ketoreductases for the stereoselective synthesis of the 7-hydroxyl group from a ketone precursor is a promising area for future research. The use of biocatalysts can significantly shorten synthetic routes and reduce the need for protecting groups and harsh reagents. mdpi.com
Elucidation of Reaction Mechanisms Involving Decahydroquinolin 7 Ol Precursors and Analogues
Organic Reaction Mechanism Pathways for Decahydroquinoline (B1201275) Formation
The construction of the decahydroquinoline ring system can be achieved through various synthetic strategies, each involving distinct mechanistic pathways. These methods often focus on stereocontrol to generate specific isomers, which is critical for biological activity. Key approaches include intramolecular cyclizations and cycloaddition reactions.
One prominent strategy involves an intramolecular aza-Michael addition . This reaction typically begins with a suitably functionalized cyclohexane (B81311) or piperidine (B6355638) precursor containing both a nucleophilic amine and an electrophilic α,β-unsaturated carbonyl system. The mechanism is initiated by the nucleophilic attack of the nitrogen atom onto the β-carbon of the unsaturated system. This conjugate addition forms a new carbon-nitrogen bond and generates an enolate intermediate, which is subsequently protonated to yield the bicyclic decahydroquinoline structure. The stereochemical outcome of this cyclization can often be controlled by the existing stereocenters on the starting material and the reaction conditions. researchgate.net
Another powerful method is the vinylogous Mukaiyama-Mannich reaction (VMMR) . nih.gov This reaction provides a pathway to enantiomerically enriched decahydroquinoline derivatives. The mechanism involves the reaction of a silyl (B83357) dienol ether with an imine, catalyzed by a chiral Lewis acid. The key steps are:
Activation of the imine by the Lewis acid catalyst, rendering it more electrophilic.
Nucleophilic attack of the γ-carbon of the silyl dienol ether onto the imine carbon. This forms a new carbon-carbon bond and creates the initial stereocenters.
Subsequent intramolecular cyclization and reduction steps establish the cis-fused decahydroquinoline backbone. nih.gov
The Knoevenagel condensation followed by intramolecular cyclization offers another route. nih.gov This sequence starts with the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as a malonate ester, catalyzed by a base like piperidine. The mechanism can proceed through the formation of an iminium salt between the aldehyde and the secondary amine catalyst. This is followed by deprotonation of the active methylene compound to form a carbanion, which then attacks the iminium ion. Subsequent elimination and further transformations lead to an intermediate that can undergo intramolecular lactam formation to build the second ring of the decahydroquinoline core. nih.gov
Finally, intramolecular nitrile oxide cycloaddition (INOC) reactions have also been utilized to synthesize the cis-decahydroquinoline (B84933) ring system, showcasing the versatility of cycloaddition strategies in forming this bicyclic scaffold. scispace.com
| Synthetic Strategy | Key Reaction Type | General Mechanism | Reference |
|---|---|---|---|
| Intramolecular Conjugate Addition | Aza-Michael Addition | Nucleophilic attack of an amine on an α,β-unsaturated carbonyl system followed by enolate protonation. | researchgate.net |
| Asymmetric Synthesis | Vinylogous Mukaiyama-Mannich Reaction (VMMR) | Lewis acid-catalyzed addition of a silyl dienol ether to an imine, followed by cyclization. | nih.gov |
| Condensation/Cyclization Cascade | Knoevenagel Condensation | Base-catalyzed condensation of an aldehyde and an active methylene compound, leading to an intermediate for intramolecular cyclization. | nih.gov |
| Cycloaddition | Intramolecular Nitrile Oxide Cycloaddition (INOC) | [3+2] cycloaddition between a nitrile oxide and an alkene within the same molecule. | scispace.com |
Enzymatic Reaction Mechanisms in Decahydroquinolin-7-ol Biotransformation
The biotransformation of decahydroquinoline derivatives, including the formation of hydroxylated species like this compound, is primarily mediated by oxidase enzymes. These enzymes catalyze reactions that can introduce functional groups, alter stereochemistry, or modify the oxidation state of the heterocyclic core. While direct studies on this compound may be limited, the mechanisms can be inferred from enzymatic reactions on analogous quinoline (B57606) and tetrahydroquinoline substrates.
Cytochrome P450 (CYP) Enzymes are a major family of monooxygenases responsible for Phase I metabolism of a vast array of compounds. mdpi.commdpi.com The formation of this compound from a decahydroquinoline precursor is a classic hydroxylation reaction likely catalyzed by a CYP enzyme. The general catalytic cycle proceeds as follows:
The decahydroquinoline substrate binds to the active site of the CYP enzyme, which contains a heme-iron center. nih.gov
The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by accepting an electron, typically from NADPH via a reductase partner protein. nih.gov
Molecular oxygen (O₂) binds to the ferrous iron.
A second electron and two protons are introduced, leading to the cleavage of the O-O bond. This generates a water molecule and a highly reactive ferryl-oxo (Fe⁴⁺=O) species. nih.gov
This potent oxidizing species abstracts a hydrogen atom from the C-7 position of the decahydroquinoline ring, creating a transient carbon radical.
The hydroxyl group is then transferred from the iron center to the carbon radical in a "rebound" step, yielding the this compound product and regenerating the enzyme's ferric state. mdpi.com Studies on the metabolism of quinoline itself have identified CYP2E1 and CYP2A6 as key enzymes in its hydroxylation, suggesting these or related isoforms could be involved in the biotransformation of its saturated analogues. nih.gov
Monoamine Oxidase (MAO) enzymes are another class of oxidases that could be involved in the metabolism of decahydroquinoline analogues. MAOs are flavoenzymes that catalyze the oxidative deamination of amines. While their primary role is not hydroxylation, they are known to catalyze the oxidation of tetrahydroquinolines and tetrahydroisoquinolines to their corresponding iminium ions or aromatic quinolinium ions. nih.govnih.gov This dehydrogenation mechanism involves the transfer of a hydride from the substrate to the FAD cofactor of the enzyme, followed by the release of the oxidized product. Such a reaction represents a potential biotransformation pathway for a decahydroquinoline, leading to a partially unsaturated or fully aromatic quinoline derivative, which could then be a substrate for other metabolic enzymes.
| Enzyme Family | Reaction Type | Mechanistic Role in Relation to this compound | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) | Hydroxylation | Directly catalyzes the formation of this compound from a decahydroquinoline precursor via an oxygen rebound mechanism. | mdpi.comnih.govnih.gov |
| Monoamine Oxidase (MAO) | Dehydrogenation (Oxidation) | Can oxidize the saturated ring system of decahydroquinoline analogues to form iminium or quinolinium ions, creating precursors for further biotransformation. | nih.govnih.gov |
| Quinoline 2-oxidoreductase | Hydroxylation | A molybdenum-containing hydroxylase involved in microbial catabolism that hydroxylates the C-2 position of quinoline, indicating enzymatic precedent for hydroxylating the quinoline scaffold. | rsc.org |
Structural Characterization and Conformational Analysis of Decahydroquinolin 7 Ol
Advanced Spectroscopic Characterization Techniques for Decahydroquinolin-7-ol
Spectroscopic methods are fundamental to understanding the molecular structure and dynamics of this compound in various states. While specific experimental data for this compound is not extensively available in public databases, the principles of each technique and data from related structures provide a strong framework for its structural analysis.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and conformational dynamics of decahydroquinoline (B1201275) systems in solution. The decahydroquinoline core can exist as two primary diastereomers: cis-decahydroquinoline (B84933) and trans-decahydroquinoline, depending on the fusion of the two rings. The presence of a hydroxyl group at the C-7 position introduces further stereoisomerism.
The conformational assignment of this compound isomers would be primarily achieved through the analysis of ¹H and ¹³C NMR spectra. Key parameters include chemical shifts (δ), spin-spin coupling constants (J-values), and Nuclear Overhauser Effect (NOE) correlations.
Chemical Shifts: The chemical shifts of the protons and carbons in the decahydroquinoline ring are highly sensitive to their stereochemical environment. For instance, the chemical shift of the proton attached to C-7 (H-7) would be significantly influenced by the orientation (axial or equatorial) of the hydroxyl group. Similarly, the carbon chemical shifts, particularly for C-5, C-6, C-8, and C-4a, would differ between cis and trans isomers and between different chair conformations of the piperidine (B6355638) ring.
Coupling Constants: Three-bond proton-proton coupling constants (³J) are crucial for determining dihedral angles via the Karplus equation. For example, the magnitude of the coupling between H-7 and its neighboring protons on C-6 and C-8 would reveal the axial or equatorial position of the hydroxyl group. Larger coupling constants are typically observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions.
NOE Analysis: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, providing critical information for distinguishing between different stereoisomers and conformations. For example, in a cis-fused decahydroquinoline, NOEs would be expected between the axial protons on the same side of the ring system, which would be absent in the trans isomer.
The following table illustrates hypothetical ¹H NMR chemical shift and coupling constant data for a diastereomer of this compound, demonstrating how these parameters could be used for conformational assignment.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Orientation |
| H-7 | 3.85 | ddd | J = 11.5, 4.5, 2.0 | Axial |
| H-8ax | 1.90 | ddd | J = 12.0, 11.5, 3.0 | Axial |
| H-8eq | 1.65 | dm | J = 12.0 | Equatorial |
| H-6ax | 1.85 | ddd | J = 12.5, 4.5, 2.5 | Axial |
| H-6eq | 1.55 | dm | J = 12.5 | Equatorial |
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula (C₉H₁₇NO).
Electron ionization (EI) mass spectrometry of decahydroquinolines typically leads to extensive fragmentation. The fragmentation pattern is influenced by the stereochemistry of the ring junction. The major fragment ions in decahydroquinolines are generally formed by the loss of two, three, and four carbon fragments from the carbocyclic ring. For this compound, the fragmentation would also be directed by the hydroxyl group. Common fragmentation pathways would likely include:
Loss of water (H₂O): A prominent M-18 peak resulting from the elimination of the hydroxyl group and a hydrogen atom.
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for cyclic amines.
Ring cleavage: Fragmentation of the carbocyclic ring, leading to the formation of various charged fragments. The relative abundance of these fragments can sometimes help in distinguishing between stereoisomers.
A hypothetical fragmentation pattern for this compound is presented in the table below.
| m/z | Ion Formula | Possible Fragmentation Pathway |
| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 138 | [C₉H₁₆N]⁺ | Loss of OH |
| 137 | [C₉H₁₅N]⁺ | Loss of H₂O |
| 110 | [C₇H₁₂N]⁺ | Ring cleavage |
| 96 | [C₆H₁₀N]⁺ | Ring cleavage |
Vibrational Spectroscopy (IR, Raman) for this compound Structural Assignments
For this compound, key vibrational modes would include:
O-H stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H stretch: A moderate absorption in the 3200-3500 cm⁻¹ region.
C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the saturated ring system.
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region. The exact position can give clues about the primary, secondary, or tertiary nature of the alcohol, and in this case, its axial or equatorial orientation.
C-N stretch: Typically observed in the 1020-1250 cm⁻¹ range.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands corresponding to various bending and skeletal vibrations, which is unique to the specific molecule and its conformation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200-3600 | Strong, Broad |
| N-H stretch | 3200-3500 | Moderate |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| C-O stretch | 1000-1260 | Strong |
| C-N stretch | 1020-1250 | Moderate to Weak |
X-ray Crystallographic Determination of this compound Structures
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Single Crystal X-ray Diffraction Analysis for Absolute Configuration
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. nist.gov
This technique would unambiguously establish:
The relative stereochemistry of all chiral centers.
The cis or trans fusion of the rings.
The preferred conformation of the molecule in the solid state, including the chair or boat conformations of the rings and the axial or equatorial positions of substituents.
The absolute configuration of an enantiomerically pure sample, often determined through the analysis of anomalous dispersion effects. researchgate.net
As of now, the crystal structure of this compound has not been reported in publicly accessible databases like the Cambridge Structural Database. If a structure were determined, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₇NO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
Co-crystallization for Ligand-Target Complex Analysis (if applicable)
Co-crystallization is a technique where the target molecule (in this case, this compound) is crystallized together with another molecule, known as a co-former. This can be useful for several reasons:
Inducing crystallization: If this compound is difficult to crystallize on its own, a suitable co-former might facilitate the formation of high-quality crystals.
Structural analysis of interactions: If this compound is being studied as a ligand for a biological target (e.g., a protein or enzyme), co-crystallization can be used to determine the structure of the ligand-target complex. This would provide detailed information about the binding mode, including the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.
Determining absolute configuration: Co-crystallization with a chiral co-former of known absolute configuration can help in determining the absolute configuration of the target molecule. chemicalbook.com
Given the potential biological activities of decahydroquinoline derivatives, the analysis of co-crystals with relevant enzymes or receptors would be a valuable area of research. However, no such co-crystal structures involving this compound are currently reported in the public domain.
Computational Conformational Analysis of this compound
Computational chemistry provides powerful tools for exploring the vast conformational space of flexible molecules like this compound. These methods allow for the prediction of stable conformers, the quantification of their relative energies, and the mapping of the potential energy surface that governs their interconversion.
Molecular Mechanics (MM) force fields offer an efficient way to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is well-suited for rapidly screening a large number of possible conformations. For this compound, key conformational variables include the cis or trans fusion of the two rings, the chair or boat conformations of each ring, and the axial or equatorial orientation of the hydroxyl group.
Molecular Dynamics (MD) simulations build upon MM principles by applying Newton's laws of motion to the atoms, simulating their movement over time. This allows for the exploration of the conformational landscape and the identification of low-energy basins corresponding to stable or metastable conformers. By simulating the system at a given temperature, MD can reveal not only the preferred conformations but also the dynamic transitions between them. The results of such simulations can be used to generate a Boltzmann-weighted distribution of conformers.
| Isomer (Ring Fusion) | Conformation (Carbocycle/Heterocycle) | -OH Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|---|
| trans | Chair/Chair | Equatorial | 0.00 | 95.5 |
| trans | Chair/Chair | Axial | 2.20 | 2.1 |
| cis | Chair/Chair | Equatorial | 1.80 | 4.3 |
| cis | Chair/Chair | Axial | 3.50 | 0.1 |
| trans | Chair/Twist-Boat | Equatorial | 5.50 | <0.1 |
While molecular mechanics is efficient for exploring conformational space, quantum chemical calculations provide more accurate energies and electronic structures. Methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of the low-energy conformers identified by MM or MD simulations and to calculate their relative energies with higher precision. rsc.org The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining reliable results that correlate well with experimental data. rsc.org
These calculations can precisely quantify the energetic penalties associated with axial substituents, non-chair conformations, and the strain differences between cis and trans ring fusions. For this compound, DFT would be essential for accurately determining the energy difference between the equatorial and axial positions of the hydroxyl group, accounting for potential intramolecular hydrogen bonding with the nitrogen lone pair.
| Conformer | -OH Position | DFT (B3LYP/6-311G(d,p)) | DFT (M06-2X/def2-TZVP) |
|---|---|---|---|
| trans-Chair/Chair | Equatorial | 0.00 | 0.00 |
| trans-Chair/Chair | Axial | 2.05 | 2.18 |
To ensure a thorough exploration of the potential energy surface, various conformational search algorithms are employed. These algorithms are designed to overcome the "multiple-minima problem," where a system can become trapped in a local energy minimum that is not the global minimum.
Systematic searches involve rotating all rotatable bonds by a defined increment, which is computationally intensive and feasible only for simpler molecules. More commonly, stochastic methods like Monte Carlo simulations or genetic algorithms are used. acs.org Another powerful technique is simulated annealing, often used in MD simulations, where the system is heated and then slowly cooled, allowing it to overcome energy barriers and settle into lower-energy states. acs.org The collective application of these algorithms allows for a comprehensive mapping of the energy landscape, identifying all significant conformers and the transition states that connect them.
Experimental Approaches to Conformational Studies of this compound Derivatives
Experimental techniques are vital for validating computational predictions and providing real-world data on the conformational behavior of molecules in solution and the solid state.
The conformers of this compound are not static but are in dynamic equilibrium, interconverting through processes like ring inversion. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary tool for studying these kinetics. nih.govrsc.org
By monitoring the NMR spectrum of a sample over a range of temperatures, one can observe the broadening and eventual coalescence of signals corresponding to atoms that exchange between magnetically distinct environments during a conformational change (e.g., axial and equatorial protons). chemrxiv.org The temperature at which the signals merge (the coalescence temperature) is related to the rate of the process. A full line-shape analysis of the temperature-dependent spectra can yield the activation parameters for the conformational interconversion, such as the free energy of activation (ΔG‡), which represents the energy barrier for the process. nih.govchemrxiv.org
| Protons Monitored | Frequency Separation (Δν, Hz) | Coalescence Temp. (Tc, K) | Rate Constant at Tc (k, s⁻¹) | Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|---|---|
| Axial/Equatorial H at C2 | 120 | 250 | 267 | 12.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond its use in kinetic studies, standard 1H and 13C NMR spectroscopy at a fixed temperature is the most powerful tool for determining the dominant conformation of decahydroquinoline derivatives in solution. acs.orgauremn.org.brnih.gov
Chemical Shifts: The chemical shift of a proton is highly dependent on its local electronic environment. Axial and equatorial protons in a chair conformation have distinct chemical shifts, with axial protons typically resonating at a higher field (lower ppm). acs.org
Coupling Constants (J-values): The magnitude of the through-bond scalar coupling (J-coupling) between two protons depends on the dihedral angle between them. For a chair conformation, the large coupling constant between two adjacent axial protons (³J_ax-ax, typically 8-13 Hz) is diagnostic, whereas axial-equatorial and equatorial-equatorial couplings are much smaller (³J_ax-eq and ³J_eq-eq, typically 2-5 Hz). Analysis of these J-values provides definitive evidence for the chair conformation and the stereochemical relationship of substituents. auremn.org.br
| Proton | Position | Hypothetical Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| H-7 | Axial | ~3.9 | ³J ≈ 3.5 (to eq H-6), 3.5 (to eq H-8) |
| H-7 | Equatorial | ~3.5 | ³J ≈ 11.0 (to ax H-6), 11.0 (to ax H-8) |
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation. rsc.org For instance, the stretching frequency of the C-O bond and the O-H bond of the hydroxyl group can differ between axial and equatorial conformers. mdpi.com Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, which is possible in certain conformations, would lead to a significant broadening and red-shifting of the O-H stretching band in the IR spectrum. While individual spectra can be complex, comparing experimental spectra to those predicted by DFT calculations for different stable conformers can provide strong evidence for the dominant structure. mdpi.com
Quantum Chemical and Theoretical Investigations of Decahydroquinolin 7 Ol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecular systems. researchgate.net By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy. For Decahydroquinolin-7-ol, DFT studies provide critical insights into its geometry, electronic distribution, and chemical reactivity. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular structure and calculate various electronic parameters. mdpi.com
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. scirp.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgrsc.org A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org Conversely, a large energy gap indicates high stability and lower reactivity. rsc.org
Table 1: Representative FMO Energies and Global Reactivity Descriptors for this compound (Calculated via DFT) Note: These values are representative for quinoline (B57606) derivatives and are used here for illustrative purposes.
| Parameter | Symbol | Formula | Representative Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |
| Ionization Potential | IP | -EHOMO | 6.5 eV |
| Electron Affinity | EA | -ELUMO | 1.5 eV |
| Absolute Electronegativity | χ | (IP + EA) / 2 | 4.0 eV |
| Absolute Hardness | η | (IP - EA) / 2 | 2.5 eV |
| Absolute Softness | S | 1 / (2η) | 0.2 eV⁻¹ |
| Electrophilicity Index | ω | χ² / (2η) | 3.2 eV |
These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a high chemical hardness (η) value corresponds to a more stable and less reactive molecule, consistent with a large HOMO-LUMO gap. rsc.org The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
Negative Regions (Red to Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. rsc.org
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms, particularly the one in the hydroxyl (-OH) group, would exhibit a strong positive potential.
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions. researchgate.net
DFT is extensively used to explore the mechanisms of chemical reactions by mapping out the potential energy surface (PES). mdpi.com This involves calculating the energies of reactants, intermediates, transition states (TS), and products. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (energy barrier) for a given reaction can be determined. nih.gov
For this compound, potential reactions could include oxidation of the secondary alcohol to a ketone or a dehydration reaction to form an octahydroquinoline. A computational study of such a reaction would involve:
Geometry Optimization: Calculating the minimum energy structures of the reactant (this compound) and the final product(s).
Transition State Search: Locating the saddle point on the PES that connects the reactant and product. This is a critical step and often requires specialized algorithms.
Frequency Analysis: Performing vibrational frequency calculations to confirm that the reactant and product are true minima (all real frequencies) and the transition state is a first-order saddle point (one imaginary frequency).
Studies on related systems, such as the hydrodenitrogenation of quinoline to produce decahydroquinoline (B1201275), demonstrate the power of DFT in elucidating complex, multi-step reaction pathways on catalyst surfaces. nih.gov
Ab Initio and Semi-Empirical Calculation Methodologies
Beyond DFT, other quantum chemical methods are available for studying molecular properties, each with its own balance of accuracy and computational expense. researchgate.netlibretexts.org
Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using empirical parameters. scribd.com The Hartree-Fock (HF) method is the simplest ab initio approach but neglects electron correlation, which can be important for accurate energy calculations. More advanced methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), systematically include electron correlation and provide highly accurate results, often considered the "gold standard" in computational chemistry. However, their high computational cost typically limits their application to smaller molecules. mit.edu
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iq Methods like AM1, PM3, and MNDO significantly reduce computation time by neglecting certain integrals and parameterizing others. uomustansiriyah.edu.iq This makes them suitable for very large molecules or for high-throughput screening where speed is more critical than high accuracy. The trade-off is that their reliability depends on whether the molecule under study is similar to the compounds used for their parameterization. libretexts.org
For this compound, semi-empirical methods could be used for initial conformational searches, while more accurate DFT or ab initio methods would be employed for final geometry optimization and property calculations. scribd.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.tr These models are widely used in drug discovery and materials science to predict the activity of new compounds and guide chemical synthesis. nih.govmdpi.com
The development of a QSAR model for this compound and its derivatives would involve several key steps:
Data Set Compilation: Assembling a series of related hydroquinoline compounds with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀). nih.govmdpi.com
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its structural, physicochemical, and electronic properties is calculated. These can range from simple properties like molecular weight and logP to complex quantum chemical descriptors. dergipark.org.tr
Model Generation: A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds not used in model creation. mdpi.com
Studies on tetrahydroquinoline and hexahydroquinoline derivatives have successfully developed QSAR models for predicting activities such as COX-2 inhibition and anticancer effects against targets like LSD1. nih.govmdpi.com These models use a combination of descriptors to rationalize the structure-activity relationship.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Hydroquinoline Derivatives
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight (MW) | Total mass of the molecule. |
| Number of H-bond donors/acceptors | Counts of functional groups capable of hydrogen bonding. | |
| Topological | Wiener Index | A distance-based graph invariant. |
| Balaban Index | A descriptor of molecular branching. | |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |
| HOMO/LUMO Energies | Quantum chemical descriptors related to reactivity. dergipark.org.tr | |
| BEHm6 | Highest eigenvalue of the Burden matrix, related to molecular shape and branching. nih.gov | |
| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |
By identifying which descriptors are most influential, a QSAR model can provide valuable insights into the key structural features required for a desired activity, thereby guiding the design of more potent analogues of this compound. nih.govresearchgate.net
Exploration of Decahydroquinolin 7 Ol in Biomedical and Synthetic Applications
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the decahydroquinolin-7-ol scaffold, SAR studies would involve the systematic modification of its structure to identify key features responsible for therapeutic effects.
Design and Synthesis of Analogues for SAR Elucidation
The elucidation of SAR for this compound necessitates the design and synthesis of a library of analogues. This process typically involves modifications at various positions of the decahydroquinoline (B1201275) ring system and the hydroxyl group at the 7-position. Key synthetic strategies would focus on stereoselective methods to control the geometry of the fused ring system, as the spatial arrangement of substituents can significantly impact biological activity.
Table 1: Proposed Analogues of this compound for SAR Studies
| Analogue ID | Modification | Rationale |
| DQ-01 | Esterification of 7-OH | Investigate the role of the hydroxyl group as a hydrogen bond donor/acceptor. |
| DQ-02 | Etherification of 7-OH | Modulate lipophilicity and steric bulk at the 7-position. |
| DQ-03 | Substitution on the nitrogen atom | Explore the influence of basicity and steric hindrance at the nitrogen. |
| DQ-04 | Introduction of substituents on the carbocyclic ring | Probe the impact of electronic and steric effects on different parts of the scaffold. |
| DQ-05 | Stereoisomers of this compound | Determine the optimal stereochemistry for biological activity. |
The synthesis of these analogues would likely employ multi-step reaction sequences, potentially starting from commercially available quinoline (B57606) or cyclohexanone (B45756) derivatives. Characterization of each new compound using techniques such as NMR, mass spectrometry, and X-ray crystallography would be crucial to confirm their structures. Once synthesized, these analogues would be subjected to biological screening to assess their activity against specific targets, allowing for the establishment of preliminary SAR trends.
Computational Approaches to SAR Analysis
Computational chemistry provides powerful tools to complement experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can offer insights into the interactions between this compound derivatives and their biological targets at a molecular level.
A typical computational workflow would involve:
Building a Database: Creating a virtual library of this compound analogues with their corresponding (experimentally determined or predicted) biological activities.
Descriptor Calculation: Calculating a variety of molecular descriptors for each analogue, including electronic, steric, and hydrophobic properties.
QSAR Model Development: Using statistical methods to build a mathematical model that correlates the calculated descriptors with biological activity. This model can then be used to predict the activity of novel, unsynthesized analogues.
Molecular Docking: Simulating the binding of the most active compounds to the three-dimensional structure of a target protein. This can help to identify key amino acid residues involved in the interaction and provide a rationale for the observed SAR. For instance, docking studies on quinoline derivatives have revealed the importance of hydrogen bonding and hydrophobic interactions in their binding to enzyme active sites. nih.govrsc.org
Table 2: Key Computational Parameters in SAR Analysis
| Parameter | Description | Relevance to SAR |
| LogP | Octanol-water partition coefficient | A measure of lipophilicity, influencing cell membrane permeability. |
| pKa | Acid dissociation constant | Determines the ionization state of the molecule at physiological pH. |
| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Binding Affinity | Calculated free energy of binding | Predicts the strength of the interaction between the ligand and its target protein. |
These computational approaches can guide the design of more potent and selective analogues, thereby accelerating the drug discovery process.
In Vitro Enzyme Inhibition Studies Involving this compound Derivatives
In vitro enzyme assays are essential for characterizing the inhibitory potential of this compound derivatives. These studies can reveal the mechanism of inhibition, the kinetics of the interaction, and whether the compounds act at the active site or an allosteric site.
Mechanism-Based Enzyme Inhibition
Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into a reactive species by the target enzyme itself. This reactive metabolite then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue. To investigate if this compound derivatives act as mechanism-based inhibitors, a series of experiments would be required, including time-dependent inhibition assays and dialysis studies to confirm the irreversible nature of the inhibition.
Reversible and Irreversible Inhibition Kinetics
Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form a stable covalent bond. nih.gov
Table 3: Kinetic Parameters for Characterizing Enzyme Inhibition
| Parameter | Description | Type of Inhibition |
| IC₅₀ | Concentration of inhibitor that causes 50% inhibition | A measure of inhibitor potency. |
| Kᵢ | Inhibition constant | The dissociation constant for the enzyme-inhibitor complex; a more precise measure of potency. |
| k_inact / K_I | Inactivation rate constant over the inhibition constant | A measure of the efficiency of an irreversible inhibitor. nih.gov |
Kinetic studies, such as Michaelis-Menten and Lineweaver-Burk plots, are used to determine these parameters and to distinguish between different types of reversible inhibition (competitive, non-competitive, and uncompetitive). khanacademy.orgyoutube.com For irreversible inhibitors, the rate of inactivation is measured at different inhibitor concentrations to determine the kinetic constants.
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govnih.govwikipedia.org This can result in either positive allosteric modulation (activation) or negative allosteric modulation (inhibition).
Identifying allosteric modulation by this compound derivatives would involve a combination of kinetic and biophysical techniques. Kinetic studies would assess whether the inhibitor's effect is dependent on the substrate concentration in a manner inconsistent with classical competitive, non-competitive, or uncompetitive inhibition. Biophysical methods, such as X-ray crystallography or NMR spectroscopy of the enzyme-inhibitor complex, could provide direct evidence of binding to an allosteric site. Computational methods are also increasingly used to predict potential allosteric binding sites. rsc.orgsemanticscholar.org
Receptor Binding Assays for this compound Ligands (In Vitro)
The interaction of small molecules with biological receptors is a cornerstone of pharmacological research. For ligands based on the decahydroquinoline scaffold, in vitro binding assays are crucial for determining their affinity, selectivity, and kinetic profile at various protein targets.
Radioligand displacement assays are a fundamental tool for characterizing the affinity of unlabeled ligands for a specific receptor. This competitive binding technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The results are typically expressed as the inhibition constant (Kᵢ), which reflects the concentration of the test ligand required to occupy 50% of the receptors.
In the context of the decahydroquinoline framework, extensive structure-activity relationship (SAR) studies have been conducted on analogues of the decahydrobenzoquinolin-5-one class to probe their interactions with sigma (σ) and opioid receptors. nih.gov Researchers synthesized a series of these compounds and evaluated their binding affinity using radioligand displacement assays. For sigma-1 (σ₁) receptors, [³H]-(+)-pentazocine was used as the radioligand, while [³H]-DTG was used for sigma-2 (σ₂) receptors in the presence of (+)-pentazocine to mask σ₁ sites. nih.govnih.gov Opioid receptor affinities were determined by displacing [³H]-DAMGO for mu (μ), [³H]-DPDPE for delta (δ), and [³H]-U-69,593 for kappa (κ) receptors. nih.gov
These studies identified compounds with high affinity and varying degrees of selectivity for σ₁ and σ₂ receptors. For instance, modifications to the N-substituent and the aromatic portion of the molecule led to divergent selectivity profiles, yielding ligands that preferentially bound to either the σ₁ or σ₂ subtype, and in some cases, displayed significant affinity for opioid receptors. nih.gov
Table 1: Sigma and Opioid Receptor Binding Affinities of Selected Decahydrobenzoquinolin-5-one Analogues
| Compound | N-Substituent | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | κ Kᵢ (nM) | μ Kᵢ (nM) | δ Kᵢ (nM) |
| Analogue 1 | Benzyl | 1.8 | 108 | >10000 | 1290 | 2250 |
| Analogue 2 | Phenethyl | 1.6 | 17 | 1260 | 415 | 1010 |
| Analogue 3 | 4-Methoxy-phenethyl | 0.96 | 14 | 1280 | 440 | 1040 |
| Analogue 4 | 3,4-Dichloro-phenethyl | 1.8 | 11 | 2900 | 1130 | 2580 |
| Analogue 5 | Propargyl | 13 | 110 | >10000 | >10000 | >10000 |
| Analogue 6 | n-Butyl | 2.5 | 13 | 4300 | 2600 | 5200 |
Data sourced from Frank, K. E., et al. (2016). nih.gov
Quantitative autoradiography is a powerful imaging technique used to visualize the anatomical distribution and density of receptors or other binding sites within tissue sections. The method involves incubating a tissue slice with a radiolabeled ligand, followed by exposing the slice to a film or a sensitive phosphor imaging system. The resulting image provides a detailed map of where the radioligand has bound, and the signal intensity can be quantified to determine the density of binding sites (Bmax) in specific anatomical regions.
While this technique is widely used in neuroscience to map the localization of targets for novel central nervous system (CNS) agents, specific studies employing quantitative autoradiography to map the binding sites for this compound or its direct derivatives are not prominently featured in the reviewed scientific literature. vanderbilt.eduvanderbilt.edu In principle, a suitably radiolabeled decahydroquinoline-7-ol derivative with high affinity and selectivity for a particular receptor could be used to explore the distribution of its target in the brain and peripheral tissues.
Beyond binding affinity (Kᵢ), the kinetic parameters of a ligand-receptor interaction, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), provide a more dynamic understanding of a drug's action. The reciprocal of the dissociation rate constant (1/kₒff) defines the drug-target residence time , which is the average duration a ligand remains bound to its receptor. google.com A longer residence time can lead to a more sustained pharmacological effect, which may be advantageous for therapeutic efficacy. google.com
The importance of this parameter is increasingly recognized in drug discovery programs. For the broader class of compounds containing a decahydroquinoline scaffold, kinetic properties such as residence time have been considered during development. For example, in the discovery of novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a series of compounds containing a decahydroquinoline scaffold were identified. Certain lead compounds from this series were noted for having a reasonable mean residence time in pharmacokinetic (PK) studies, a factor contributing to their favorable profile. researchgate.netresearchgate.net While detailed kinetic binding studies specifically on this compound ligands at the receptor level are not extensively documented, the consideration of residence time for related scaffolds underscores its importance in optimizing the pharmacokinetic and pharmacodynamic properties of this chemical class. researchgate.net
This compound as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, such as pharmaceuticals and natural products. nih.gov The use of such building blocks from the "chiral pool" allows chemists to incorporate pre-existing stereocenters into a target molecule, simplifying the synthetic route and avoiding the need for challenging asymmetric transformations or chiral resolutions at later stages. mdpi.com
This compound possesses several structural features that make it a potentially valuable chiral building block:
A Rigid Bicyclic Scaffold: The fused ring system provides conformational rigidity, which can be advantageous in positioning substituents in a well-defined spatial orientation.
Multiple Stereocenters: The decahydroquinoline core contains several chiral centers, the relative and absolute stereochemistry of which can be controlled during its synthesis.
Functional Group Handle: The hydroxyl group at the 7-position serves as a versatile functional handle for further chemical modifications, such as etherification, esterification, or oxidation, allowing for its elaboration into more complex structures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Decahydroquinolin-7-ol, and what experimental parameters are critical for reproducibility?
- Methodological Answer : this compound synthesis typically involves hydrogenation of quinoline derivatives or stereoselective cyclization of amino-alcohol precursors. Key parameters include catalyst selection (e.g., PtO₂ for hydrogenation), solvent polarity, temperature control (±2°C), and inert atmosphere maintenance. Reproducibility requires strict adherence to stoichiometric ratios and purification protocols (e.g., column chromatography with silica gel, monitored by TLC). Experimental sections should detail these steps, including characterization data (¹H/¹³C NMR, IR) for intermediates and final products .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds. Structural confirmation relies on combined spectroscopic
- ¹H NMR : Distinct signals for axial/equatorial protons in the decahydroquinoline ring.
- IR : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching theoretical [M+H]⁺.
New compounds require elemental analysis (C, H, N ±0.4% theoretical values) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests involve accelerated degradation studies:
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC.
- Photostability : Expose to UV light (254 nm) in quartz cells; track hydroxyl group oxidation.
- Humidity : Store at 75% relative humidity; assess hygroscopicity via gravimetry.
Antioxidants (e.g., BHT) or inert gas storage (argon) may extend shelf life .
Advanced Research Questions
Q. How can stereochemical assignments for this compound’s isomers be resolved using advanced analytical techniques?
- Methodological Answer : Stereoisomer differentiation requires:
- NOESY NMR : Spatial proximity of protons in cis/trans configurations.
- X-ray Crystallography : Absolute configuration determination via heavy-atom derivatives (e.g., bromine substitution).
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
Computational modeling (DFT calculations) predicts relative stability of chair vs. boat conformers .
Q. What mechanistic insights explain contradictory catalytic activity data in this compound-mediated reactions?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : Polar aprotic solvents (DMF) may stabilize transition states differently than non-polar solvents (toluene).
- Trace Impurities : Metal residues (e.g., Pd from hydrogenation) can act as unintended catalysts.
- Kinetic vs. Thermodynamic Control : Varying reaction times may favor different pathways.
Systematic studies using DoE (Design of Experiments) and in situ FTIR monitoring are recommended to isolate variables .
Q. How can this compound’s bioactivity be contextualized within structure-activity relationship (SAR) models?
- Methodological Answer : SAR analysis involves:
- Functional Group Modifications : Compare hydroxyl vs. ether derivatives in bioassays (e.g., enzyme inhibition).
- Conformational Rigidity : Introduce substituents to lock ring conformations; assess activity via MD simulations.
- Pharmacophore Mapping : Overlay this compound with known bioactive scaffolds (e.g., tropane alkaloids) using PyMOL or Schrödinger Suite.
Data should be cross-validated with QSAR models (e.g., CoMFA) to predict novel analogs .
Research Design & Data Analysis
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response data in pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) for IC₅₀/EC₅₀ calculations. For multi-parametric data (e.g., cytotoxicity vs. efficacy), apply PCA (Principal Component Analysis) or PLS (Partial Least Squares) to reduce dimensionality. Outlier detection (Grubbs’ test) and bootstrap resampling enhance reliability. Data should be reported with 95% confidence intervals .
Q. How should researchers address conflicting spectroscopic data in this compound characterization?
- Methodological Answer : Conflicts may arise from:
- Solvent Artifacts : Deuterated solvent peaks overlapping with sample signals (e.g., DMSO-d₆ in ¹H NMR).
- Dynamic Processes : Ring-flipping in NMR timescales causing averaged signals.
Mitigation strategies include: - Variable Temperature NMR : Slow dynamic processes to resolve split signals.
- COSY/TOCSY : Identify coupled protons in complex splitting patterns.
- High-Resolution MS : Confirm molecular formula discrepancies .
Ethical & Methodological Rigor
Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research proposals?
- Methodological Answer :
- Feasible : Ensure access to chiral catalysts or high-field NMR for stereochemical studies.
- Novel : Explore understudied applications (e.g., asymmetric organocatalysis).
- Ethical : Adhere to green chemistry principles (e.g., solvent recycling, non-toxic catalysts).
- Relevant : Align with NIH/NSF priorities (e.g., neuroactive compound discovery).
Pilot studies and literature gap analysis (SciFinder, Reaxys) strengthen proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
